An In-depth Technical Guide to 3,5-Dimethyl-2-(1E)-propenylpyrazine
An In-depth Technical Guide to 3,5-Dimethyl-2-(1E)-propenylpyrazine
Introduction: The Role of Pyrazines in Chemical Science
Pyrazines are a class of aromatic heterocyclic compounds that play a pivotal role in the fields of flavor and fragrance chemistry.[1][2] Characterized by a six-membered ring containing two nitrogen atoms in para positions, their diverse substitutions give rise to a rich palette of sensory experiences, particularly nutty, roasted, and earthy aromas.[2][3] These compounds are naturally formed during the Maillard reaction in heated foods like coffee and cocoa and are also synthesized for specific applications in the food, beverage, and fragrance industries.[1][4] This guide provides a detailed examination of the chemical and physical properties of a specific pyrazine, 3,5-Dimethyl-2-(1E)-propenylpyrazine, offering valuable insights for researchers, scientists, and professionals in drug development who may encounter or utilize this molecular structure.
Compound Identification and Core Chemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Nomenclature and Structure
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IUPAC Name: 3,5-dimethyl-2-[(E)-prop-1-enyl]pyrazine[5]
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Synonyms: 3,5-Dimethyl-2-(1-propenyl)pyrazine, 3,5-dimethyl-2-[(1E)-prop-1-en-1-yl]pyrazine, (E)-3,5-Dimethyl-2-(1-propenyl)pyrazine[5]
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CAS Number: 55138-78-8[6]
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Molecular Weight: 148.20 g/mol [5]
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Physical State: Liquid[6]
Diagram 1: Chemical structure of 3,5-Dimethyl-2-(1E)-propenylpyrazine.
Physicochemical Data Summary
The following table summarizes key computed and experimental physicochemical properties, which are critical for predicting the compound's behavior in various systems, including its solubility, permeability, and chromatographic retention.
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | PubChem[5] |
| Exact Mass | 148.100048391 Da | PubChem[5] |
| XLogP3 | 1.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Kovats Retention Index | 1236 (Semi-standard non-polar) | PubChem[5] |
| Kovats Retention Index | 1696 (Standard polar) | PubChem[5] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazines is a well-established area of organic chemistry, with several methodologies available to researchers. The choice of a particular synthetic route often depends on the desired substitution pattern, scalability, and the commercial availability of starting materials.
General Synthetic Strategy: Condensation and Oxidation
A prevalent method for synthesizing alkylpyrazines involves the condensation of an α-aminoketone, which can self-condense to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to yield the aromatic pyrazine ring. The α-aminoketone itself is often generated in situ from a corresponding α-diketone.
Diagram 2: General workflow for the chemical synthesis of substituted pyrazines.
Exemplary Synthesis Protocol
This protocol describes a representative synthesis for a substituted pyrazine, illustrating the core chemical principles.
Objective: To synthesize a substituted pyrazine via the condensation of an α-diketone with an amine source, followed by oxidation.
Materials:
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α-Diketone (e.g., 2,3-butanedione)
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Amine source (e.g., 1,2-diaminopropane)
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Solvent (e.g., Ethanol)
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Oxidizing agent (e.g., Manganese dioxide or air)
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Glacial acetic acid (catalyst)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-diketone in ethanol.
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Amine Addition: Slowly add the 1,2-diaminopropane to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation. The choice of a diamine provides the two necessary nitrogen atoms for the pyrazine ring in a single step.
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Condensation: Heat the reaction mixture to reflux for 2-4 hours. This provides the thermal energy required to overcome the activation barrier for the condensation reaction, leading to the formation of a tetrahydropyrazine intermediate.
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Oxidation: After cooling the reaction mixture to room temperature, add the oxidizing agent (e.g., manganese dioxide) portion-wise. Alternatively, for some substrates, bubbling air through the solution can effect the oxidation. This step is crucial for the aromatization of the ring to form the thermodynamically stable pyrazine.
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Work-up and Purification: Filter the reaction mixture to remove the oxidant. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure substituted pyrazine.
Spectroscopic and Analytical Characterization
The unambiguous identification and quantification of 3,5-Dimethyl-2-(1E)-propenylpyrazine rely on modern analytical techniques, primarily mass spectrometry and chromatography.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines.[7]
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Expected Fragmentation Pattern: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 148.[5] A significant fragment at m/z 147 (M-1) is anticipated due to the loss of a hydrogen atom. Another prominent fragment at m/z 133 corresponds to the loss of a methyl group (M-15), a common fragmentation pathway for methylated aromatic systems.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be characterized by a signal in the aromatic region (typically δ 8.0-8.5 ppm) for the lone proton on the pyrazine ring. The protons of the (E)-propenyl group would appear as doublets or doublet of quartets in the vinylic region (δ 5.5-7.0 ppm). The two methyl groups attached to the pyrazine ring would resonate as singlets in the upfield region (δ 2.4-2.7 ppm), and the methyl group of the propenyl substituent would appear as a doublet.
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¹³C NMR: The carbon atoms of the pyrazine ring would appear in the downfield region (δ 140-160 ppm). The carbons of the propenyl group and the methyl substituents would be found in the more upfield regions of the spectrum.
Analytical Workflow: HS-SPME-GC-MS
For the analysis of pyrazines in complex matrices, such as food or biological samples, a sample preparation step is often required to isolate and concentrate the analytes. Headspace Solid-Phase Microextraction (HS-SPME) is a common and efficient technique.[8][9]
Diagram 3: Workflow for the analysis of pyrazines using HS-SPME-GC-MS.
Applications and Significance
Flavor and Fragrance Industry
The primary application of 3,5-Dimethyl-2-(1E)-propenylpyrazine and related compounds is as a flavor and fragrance ingredient.[1][10] Its organoleptic profile, likely contributing nutty, roasted, and possibly sweet notes, makes it a valuable component in creating complex flavor profiles for a wide range of products, including baked goods, confectionery, savory snacks, and beverages.[11]
Research Applications
In a research context, this compound serves as an important analytical standard. Its deuterated isotopologue, 3,5-Dimethyl-2E-(propenyl)pyrazine-d3, is used as an internal standard for accurate quantification in complex matrices by techniques such as GC-MS or LC-MS.[12] This is crucial in metabolic studies, food science research, and environmental analysis.
Safety and Handling
While specific toxicity data for 3,5-Dimethyl-2-(1E)-propenylpyrazine is not extensively documented, general safety precautions for handling pyrazine derivatives should be observed.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion
3,5-Dimethyl-2-(1E)-propenylpyrazine is a significant member of the pyrazine family of compounds, with key applications in the flavor and fragrance industries. Its chemical properties, including its volatility and distinct aromatic structure, are central to its function. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective use in both commercial and research settings. This guide provides a comprehensive overview to support the work of scientists and professionals in related fields.
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